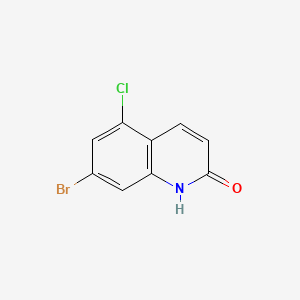

7-Bromo-5-chloroquinolin-ol

Description

Historical Context and Evolution of Halogenated Quinoline (B57606) Compounds

The history of quinoline compounds in medicine is deeply rooted in the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was used for centuries to treat malaria. globalresearchonline.netnumberanalytics.com This natural product served as the progenitor for a vast array of synthetic quinoline-based drugs. The introduction of halogen atoms into the quinoline nucleus was a pivotal development, often leading to enhanced biological activity. orientjchem.org For instance, chloroquine, a synthetic quinoline, became a cornerstone in the fight against malaria in the mid-20th century. globalresearchonline.net

Over the years, systematic modifications of the quinoline scaffold, including the introduction of various halogen substituents at different positions, have been a common strategy in drug discovery. orientjchem.orgresearchgate.net This has led to the development of compounds with a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. orientjchem.orgnih.gov The rationale behind halogenation often relates to increasing lipophilicity, which can improve cellular uptake and target engagement. orientjchem.org

Chemical Significance of the 8-Hydroxyquinoline (B1678124) Core Structure

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. researchgate.netscispace.com This structure is of great chemical significance due to its versatile nature. researchgate.net The hydroxyl group at the 8-position, in proximity to the nitrogen atom in the pyridine ring, imparts unique properties to the molecule, including the ability to form stable complexes with a wide range of metal ions. scispace.comrroij.com This chelating ability is a cornerstone of its diverse applications, ranging from analytical chemistry to medicinal science. scispace.comrroij.com

The 8-HQ scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-HIV, and neuroprotective effects. researchgate.netmdpi.com The planar nature of the quinoline ring allows for intercalation with DNA, while the ability to chelate metal ions can disrupt essential enzymatic processes in pathogens and cancer cells. smolecule.com Furthermore, the 8-HQ core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize biological activity and selectivity. mdpi.com

Research Significance of 7-Bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) within the Quinoline Class

7-Bromo-5-chloroquinolin-8-ol, also referred to as CLBQ14, is a di-halogenated derivative of 8-hydroxyquinoline that has garnered specific research interest. nih.gov Its structure features a bromine atom at the 7-position and a chlorine atom at the 5-position, in addition to the hydroxyl group at the 8-position. cymitquimica.com This particular substitution pattern distinguishes it from other halogenated quinolines and is crucial to its biological profile. smolecule.com

A significant area of research for CLBQ14 is its activity as an inhibitor of methionine aminopeptidases (MetAPs), particularly those from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govtsu.edu MetAPs are essential enzymes involved in protein synthesis, making them attractive targets for the development of new antibacterial agents. nih.gov Research has shown that CLBQ14 is a potent and selective inhibitor of M. tuberculosis MetAPs, highlighting its potential as a lead compound for the development of new anti-tuberculosis therapies. nih.gov The compound has also been investigated for its potential antiviral activity, specifically its ability to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. covid19-help.org

Overview of Current Research Landscape and Future Trajectories for the Compound

The current research landscape for 7-Bromo-5-chloroquinolin-8-ol is primarily focused on its potential as an antimicrobial and antiviral agent. nih.govcovid19-help.org Studies have delved into its mechanism of action, demonstrating its ability to inhibit key enzymes and protein-protein interactions. nih.govcovid19-help.org Pharmacokinetic studies have also been conducted to evaluate its absorption, distribution, metabolism, and excretion profiles, which are crucial for its development as a therapeutic agent. tsu.edunih.gov

Future research trajectories for this compound are likely to expand in several directions. Further optimization of the 7-Bromo-5-chloroquinolin-8-ol scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties. preprints.org Investigating its efficacy against a broader range of microbial pathogens, including drug-resistant strains, is a logical next step. Moreover, exploring its potential in other therapeutic areas, such as oncology, given the known anticancer properties of many quinoline derivatives, could unveil new applications for this versatile molecule. orientjchem.orgsmolecule.com The development of novel synthetic methodologies to access this and related compounds more efficiently will also be crucial for advancing its research and potential clinical translation. mdpi.comrsc.org

Structure

3D Structure

Properties

CAS No. |

94275-80-6 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

7-bromo-5-chloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5BrClNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) |

InChI Key |

AFLLVELQLSQJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Chloroquinolin 8 Ol

Direct Synthesis Strategies for 7-Bromo-5-chloroquinolin-8-ol (B1266416)

The direct synthesis of 7-Bromo-5-chloroquinolin-8-ol is typically achieved through sequential halogenation of the 8-hydroxyquinoline (B1678124) core. The order of these halogenation steps is critical and defines the primary synthetic routes.

One of the primary pathways to synthesize 7-Bromo-5-chloroquinolin-8-ol involves the regioselective bromination of a 5-chloroquinolin-8-ol precursor. The synthesis of the precursor, 5-chloro-8-hydroxyquinoline (B194070), can be accomplished via methods like the Doebner-von Miller reaction, cyclizing 2-amino-4-chlorophenol (B47367) with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid. chemicalbook.comscispace.com

Once the 5-chloroquinolin-8-ol is obtained, the next step is the introduction of a bromine atom at the C7 position. The directing effects of the hydroxyl group at C8 and the existing chlorine at C5 are key to the regioselectivity of this electrophilic aromatic substitution. The hydroxyl group is a strong activating group that directs electrophiles to the ortho (C7) and para (C5) positions. Since the C5 position is already occupied by a chlorine atom, the bromination is directed specifically to the C7 position. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose, often in a suitable solvent like chloroform (B151607) or acetic acid. nih.gov

Table 1: Illustrative Reaction Conditions for Bromination

| Precursor | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Chloroform | 7-Bromoquinolin-8-ol (B152725) | nih.gov |

An alternative strategy involves the chlorination of a 7-bromoquinolin-8-ol precursor. This precursor can be synthesized by the direct bromination of 8-hydroxyquinoline. researchgate.netacgpubs.org For instance, reacting 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol. nih.gov

The subsequent step is the regioselective chlorination at the C5 position. Similar to the bromination route, the powerful ortho, para-directing effect of the C8-hydroxyl group is crucial. With the C7 position occupied by bromine, the incoming chloro electrophile is directed to the C5 position. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation, typically used under acidic conditions to afford the final 7-bromo-5-chloroquinolin-8-ol compound. nih.gov

Optimizing reaction conditions is essential for achieving high yield and purity in the synthesis of 7-Bromo-5-chloroquinolin-8-ol. Key parameters include the choice of solvent, temperature, and reaction time. For halogenation reactions using NBS or NCS, solvents like dichloromethane, chloroform, or acetic acid are common. nih.gov Temperatures can range from 0°C to room temperature to control selectivity and minimize side reactions. acgpubs.orgnih.gov

While specific catalysts for the direct synthesis of 7-Bromo-5-chloroquinolin-8-ol are not extensively detailed in the provided results, related syntheses of halogenated quinolines sometimes employ catalysts to enhance efficiency. For purification, methods such as recrystallization from solvents like ethyl acetate (B1210297) or column chromatography are typically used to isolate the product with high purity. smolecule.combiosynce.com The final product is a solid with a reported melting point between 176-182°C. biosynce.com

Derivatization and Functionalization Reactions

The presence of three distinct functional handles—a hydroxyl group, a bromine atom, and a chlorine atom—makes 7-Bromo-5-chloroquinolin-8-ol a versatile scaffold for further chemical modification.

The hydroxyl group at the C8 position is a prime site for derivatization, most commonly through O-alkylation or esterification reactions. A notable example is the reaction of 7-bromo-5-chloroquinolin-8-ol with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). smolecule.com This Williamson ether synthesis yields [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile, demonstrating how the hydroxyl group can be modified to introduce new functional groups and extend the molecular structure. smolecule.com

Table 2: Example of Hydroxyl Group Derivatization

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|

The bromine and chlorine atoms on the quinoline (B57606) ring serve as handles for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. smolecule.com

The relative reactivity of the C-Br and C-Cl bonds is a key consideration for selective functionalization. The carbon-bromine bond is generally weaker and more susceptible to oxidative addition in catalytic cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig reactions) than the more robust carbon-chlorine bond. This reactivity difference allows for the selective substitution at the C7 position (bromine) while leaving the C5 position (chlorine) intact. youtube.com Conversely, harsher conditions might be required to react at the chlorine site. These substitution reactions enable the introduction of a wide array of functional groups, making 7-bromo-5-chloroquinolin-8-ol a valuable intermediate for creating more complex molecules. smolecule.com

Synthesis of Complex Quinoline-Based Conjugates and Extended Scaffolds

The functionalized quinoline core of 7-bromo-5-chloroquinolin-8-ol serves as a valuable platform for the development of intricate molecular conjugates and extended ring systems. These modifications are often pursued to enhance biological activity or to create novel materials with specific properties.

One common strategy involves the coupling of the 8-hydroxyquinoline moiety with other bioactive molecules to create hybrid compounds. For instance, the Mannich reaction has been employed to synthesize a hybrid molecule by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin (B1669076) and paraformaldehyde in ethanol (B145695), resulting in a 75% yield. mdpi.comnih.gov This approach leverages the reactivity of the quinoline nucleus to link it with other pharmacophores, potentially leading to synergistic effects.

Furthermore, the synthesis of extended scaffolds often involves multi-step reaction sequences. A notable example is the preparation of 4-aryl-pyrano[3,2-h]quinolines. This synthesis begins with a Knoevenagel condensation between malononitrile (B47326) and an appropriate aryl aldehyde. The resulting intermediate then undergoes a Michael addition with the phenolate (B1203915) anion of an 8-hydroxyquinoline derivative, followed by cyclization and tautomerization to yield the final pyranoquinoline structure. mdpi.com

Another approach to constructing complex systems is through the formation of conjugates with other heterocyclic rings. For example, novel benzothiazole (B30560)–quinoline conjugates have been synthesized with excellent yields using an Amberlite IRA 402(OH)-mediated reaction. mdpi.com This involves the condensation of an amino-functionalized molecule with salicylic (B10762653) aldehyde, followed by intramolecular cyclization under microwave irradiation to form the benzothiazole ring, which is then coupled with a 5,7-dialkyl-8-hydroxyquinoline. mdpi.com

The versatility of the quinoline scaffold is further demonstrated in the synthesis of piperidine-quinoline conjugates. These have been prepared by coupling various quinoline cores with piperidine (B6355638) moieties through either an addition-elimination reaction or a reductive amination, leading to a library of novel compounds with potential biological applications. nih.gov

Below is a table summarizing various synthetic transformations involving quinoline derivatives to form complex conjugates and extended scaffolds.

| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |

| 5-chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Ethanol, Mannich Reaction | Quinolone-Ciprofloxacin Hybrid | mdpi.comnih.gov |

| Malononitrile, Aryl aldehyde, 8-hydroxyquinoline derivative | Knoevenagel condensation, Michael addition, Cyclization | 4-aryl-pyrano[3,2-h]quinoline | mdpi.com |

| Amino-functionalized molecule, Salicylic aldehyde, 5,7-dialkyl-8-hydroxyquinoline | Amberlite IRA 402(OH), Microwave irradiation | Benzothiazole-quinoline Conjugate | mdpi.com |

| Quinolines, Piperidines | Addition-elimination or Reductive amination | Quinolone-Piperidine Conjugates | nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net The synthesis of halogenated quinolines, including derivatives of 7-bromo-5-chloroquinolin-8-ol, is no exception, with a growing emphasis on developing more sustainable and eco-friendly methods. researchgate.nettandfonline.com Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and the use of hazardous reagents, leading to significant waste and environmental concerns. researchgate.nettandfonline.com

Modern approaches focus on several key areas of green chemistry:

Use of Greener Solvents: There is a significant shift towards using environmentally benign solvents like water and ethanol, or even performing reactions under solvent-free conditions. researchgate.nettandfonline.comrsc.org For example, the use of near-critical water as a medium for the synthesis of nitrogen heterocyclic compounds has been demonstrated, with the added benefit of potential solvent recycling. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound are being increasingly utilized to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. qeios.comrsc.orgresearchgate.net For instance, microwave-assisted synthesis has been successfully applied to the multicomponent reaction of anilines, aldehydes, and terminal aryl alkynes to produce quinoline derivatives with high atom economy. rsc.orgrsc.org

Catalysis: The development and use of recyclable and reusable catalysts, such as solid acids like montmorillonite (B579905) K-10 clay, are central to many green synthetic strategies. rsc.orgrsc.org These catalysts are often more environmentally friendly than traditional Lewis acids and can be easily separated from the reaction mixture and reused, reducing waste. rsc.org One-pot, three-component reactions catalyzed by molecular iodine, which acts as a mild Lewis acid, have also been reported for the synthesis of quinoline derivatives. rsc.org

Atom Economy: Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. rsc.orgrsc.org

The following table highlights some green chemistry approaches applied to the synthesis of quinoline derivatives.

| Green Chemistry Principle | Specific Method/Reagent | Advantages | Reference(s) |

| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, high yields, operational simplicity. | rsc.orgqeios.comrsc.org |

| Greener Solvents | Water, Ethanol, Solvent-free conditions | Reduced use of hazardous solvents, eco-friendly. | researchgate.nettandfonline.comrsc.org |

| Recyclable Catalysts | Montmorillonite K-10 Clay | Environmentally benign, reusable, high yields. | rsc.orgrsc.org |

| Atom Economy | Multicomponent Reactions | High atom economy, reduced synthetic steps, operational simplicity. | rsc.orgrsc.org |

| Alternative Catalysis | Molecular Iodine | Mild Lewis acid catalyst, metal-free. | rsc.org |

| Alternative Energy Source | Ultrasound Irradiation | Avoids hazardous acids/bases, mild conditions, operational ease. | rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 7 Bromo 5 Chloroquinolin 8 Ol

Comprehensive Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the electronic, vibrational, and nuclear environments of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 7-Bromo-5-chloroquinolin-8-ol (B1266416), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

¹H NMR spectroscopy identifies the number and environment of protons. The aromatic region of the spectrum for 7-Bromo-5-chloroquinolin-8-ol is expected to show distinct signals for the three protons on the quinoline (B57606) ring system. The proton at position 6 would likely appear as a singlet, while the protons at positions 2, 3, and 4 would exhibit doublet or doublet of doublets splitting patterns characteristic of the pyridine (B92270) ring portion of the quinoline. The hydroxyl proton at position 8 would present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C8) appearing at a downfield shift, and the carbons bonded to the halogens (C5 and C7) also showing characteristic shifts.

To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. google.commdpi.com A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on the pyridine ring. The HSQC spectrum correlates each proton with its directly attached carbon atom. Finally, the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern of the bromine, chlorine, and hydroxyl groups on the benzene (B151609) ring portion of the molecule. google.commdpi.com

Table 1: Expected NMR Spectroscopic Data for 7-Bromo-5-chloroquinolin-8-ol

| Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons (H2, H3, H4, H6) | Signals with specific chemical shifts and coupling constants confirming the quinoline ring structure. |

| Hydroxyl proton (8-OH) | A broad singlet, confirming the presence of the -OH group. | |

| ¹³C NMR | 9 distinct carbon signals | Corresponds to the nine carbons of the quinoline backbone. |

| C5, C7, C8 signals | Chemical shifts influenced by electronegative Cl, Br, and O atoms, confirming their positions. | |

| 2D NMR (COSY) | Correlations between H2-H3, H3-H4 | Establishes the proton sequence in the pyridine ring. |

| 2D NMR (HSQC) | Correlations between Hn and Cn | Links each proton to its directly bonded carbon atom. |

| 2D NMR (HMBC) | Correlations from H6 to C5, C7, C8 | Confirms the substitution pattern on the carbocyclic ring. |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 7-Bromo-5-chloroquinolin-8-ol, HRMS provides an exact mass that can be used to confirm its molecular formula, C₉H₅BrClNO. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the structure.

The compound is included in high-resolution MS/MS spectral libraries, which contain detailed fragmentation data for robust identification. sciex.com In a mass spectrometer, the molecule is ionized, and the m/z of the resulting molecular ion is measured. Fragmentation of the molecular ion provides further structural information. A reliable LC-MS/MS method has been developed where the transition of the precursor ion to specific product ions is monitored for quantification and identification.

Table 2: High-Resolution Mass Spectrometry Data for 7-Bromo-5-chloroquinolin-8-ol

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₅BrClNO | The elemental composition of the compound. |

| Monoisotopic Mass | 256.9219 g/mol | The calculated exact mass used for HRMS confirmation. |

| Ionization Mode | Electrospray Ionization (ESI) | Common technique for ionizing polar molecules like quinolinols. |

| Key Fragmentation | Loss of CO, halogens | Characteristic fragmentation pattern for hydroxyquinolines. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

The IR spectrum of 7-Bromo-5-chloroquinolin-8-ol is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are found in the 1500-1650 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-O stretching, C-H bending, and the characteristic stretching vibrations for the C-Cl and C-Br bonds. The disappearance of the phenolic O-H stretch would be a key indicator in monitoring reactions where the hydroxyl group is modified.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong, sharp signals in Raman spectra, making it a valuable tool for analyzing the quinoline core. unipa.it

Table 3: Expected Vibrational Spectroscopy Bands for 7-Bromo-5-chloroquinolin-8-ol

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3000-3100 | Quinoline Ring |

| C=N / C=C Stretch | 1500-1650 | Quinoline Ring |

| C-O Stretch | 1200-1300 | Phenolic C-O |

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, investigates the electronic transitions within a molecule. The extended conjugated π-system of the 7-Bromo-5-chloroquinolin-8-ol scaffold gives rise to characteristic electronic spectra.

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength. The quinoline ring system is expected to produce strong absorption bands in the UV region, typically between 250 and 400 nm, corresponding to π→π* and n→π* electronic transitions. google.com

Furthermore, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties. acs.org Upon excitation with light of an appropriate wavelength (corresponding to an absorption band), the molecule can emit light of a longer wavelength. This fluorescence is often sensitive to the local environment, including pH and the presence of metal ions, making these compounds useful as chemical sensors. The specific absorption and emission maxima for 7-Bromo-5-chloroquinolin-8-ol are key parameters for its characterization and for developing fluorescence-based analytical assays.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. It also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and halogen bonding.

While X-ray crystallography has been successfully applied to elucidate the structures of related quinoline derivatives and their metal complexes, a published single-crystal structure for 7-Bromo-5-chloroquinolin-8-ol itself was not identified in the surveyed literature. researchgate.net If a suitable single crystal were obtained, this analysis would provide an unambiguous confirmation of the substitution pattern and offer valuable insights into the non-covalent interactions that govern its solid-state architecture.

Chromatographic and Electrophoretic Analytical Quantification

Chromatographic techniques are essential for separating the compound from impurities and for its quantification in various matrices, such as in pharmacokinetic studies. A highly sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of 7-Bromo-5-chloroquinolin-8-ol. medwinpublishers.com

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an acidified water-acetonitrile mixture. Following chromatographic separation, the analyte is detected by a tandem mass spectrometer, which provides excellent sensitivity and selectivity, allowing for quantification at very low concentrations. This method is crucial for pre-clinical development studies. researchgate.net

While electrophoretic techniques like capillary electrophoresis are used for the analysis of similar compounds, a specific method for 7-Bromo-5-chloroquinolin-8-ol has not been prominently reported. google.com

Table 4: Validated HPLC Conditions for the Quantification of 7-Bromo-5-chloroquinolin-8-ol

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu Nexera X2 UHPLC |

| Column | Waters XTerra® MS C18 (3.5 μm, 2.1 × 50 mm) |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Elution Mode | Gradient |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Chloroquinolin 8 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has emerged as a powerful tool for elucidating the electronic characteristics of 7-Bromo-5-chloroquinolin-8-ol (B1266416). Through DFT calculations, researchers can model the molecule's geometry and predict its behavior on a quantum mechanical level. A notable study in this area utilized the B3LYP functional with a 6-31G** basis set to optimize the geometry of the compound and analyze its vibrational spectra. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity.

For 7-Bromo-5-chloroquinolin-8-ol, the HOMO and LUMO energies have been calculated to understand its electronic behavior. These values are instrumental in predicting how the molecule will interact with other chemical species.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.98 |

| LUMO | -1.76 |

| HOMO-LUMO Gap (ΔE) | 7.22 |

Calculation of Quantum Chemical Descriptors (Electronegativity, Chemical Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity of 7-Bromo-5-chloroquinolin-8-ol. These descriptors provide a deeper understanding of the molecule's electronic properties and its propensity to participate in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of electronegativity and chemical hardness.

These calculated parameters offer a quantitative basis for comparing the reactivity of 7-Bromo-5-chloroquinolin-8-ol with other related compounds.

| Quantum Chemical Descriptor | Calculated Value |

|---|---|

| Electronegativity (χ) | 5.37 eV |

| Chemical Hardness (η) | 3.61 eV |

| Chemical Softness (S) | 0.277 eV⁻¹ |

| Electrophilicity Index (ω) | 3.99 eV |

Prediction of Dipole Moments and Molecular Electrostatic Potential Surfaces

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For 7-Bromo-5-chloroquinolin-8-ol, the MEP surface highlights the electronegative oxygen and nitrogen atoms as regions of high electron density.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

At present, there is a limited body of publicly available research specifically detailing molecular dynamics (MD) simulations for 7-Bromo-5-chloroquinolin-8-ol. MD simulations would be a valuable next step in the computational analysis of this molecule, as they can provide insights into its dynamic behavior, conformational flexibility, and the nature of its interactions with solvent molecules or biological macromolecules over time. Such simulations could elucidate how the molecule behaves in a more realistic, dynamic environment, complementing the static picture provided by DFT.

Quantitative Structure-Property Relationship (QSPR) Modeling

Similarly, dedicated Quantitative Structure-Property Relationship (QSPR) models for 7-Bromo-5-chloroquinolin-8-ol are not extensively reported in the current scientific literature. QSPR studies involve the development of mathematical models that correlate the structural features of molecules with their physicochemical properties. For a series of related quinolinol derivatives, QSPR modeling could be employed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors. The development of such models would require a dataset of experimentally determined properties for a range of structurally similar compounds.

Coordination Chemistry of 7 Bromo 5 Chloroquinolin 8 Ol As a Ligand

Chelation Properties and Coordination Modes of the 8-Hydroxyquinoline (B1678124) Moiety

The 8-hydroxyquinoline (8-HQ) framework is a classic bidentate chelating ligand, a property that is central to its extensive use in analytical and coordination chemistry. tandfonline.comscispace.com Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline can form stable five-membered chelate rings with divalent metal ions. nih.govdovepress.com Chelation occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the pyridine (B92270) ring. researchgate.netmdpi.comresearchgate.net This dual-point attachment to a metal center results in the formation of a thermodynamically stable complex.

The electronic properties of the 8-HQ ligand can be modified by introducing substituents onto the quinoline (B57606) ring system. In the case of 7-bromo-5-chloroquinolin-8-ol (B1266416), the electron-withdrawing halogen atoms (bromine at position 7 and chlorine at position 5) influence the acidity of the hydroxyl group and the electron density on the nitrogen atom, thereby modulating the stability and properties of the resulting metal complexes. The formation of these chelate complexes often enhances properties such as fluorescence, making them useful in sensing applications. scispace.com The planar nature of the quinoline ring also facilitates interactions such as π-π stacking in the solid state, which can influence the crystal packing of the metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 7-bromo-5-chloroquinolin-8-ol, often abbreviated as HClBrQ, typically involves the reaction of the ligand with a suitable metal salt in a solvent. mdpi.comresearchgate.net The deprotonation of the ligand's hydroxyl group is a key step in the formation of the neutral chelate complex.

Several copper(II) complexes with 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) have been synthesized and characterized. mdpi.comdntb.gov.ua A common synthetic route involves reacting HClBrQ with a copper(II) salt, such as copper(II) chloride dihydrate, in a solvent mixture like ethanol (B145695) and N,N-dimethylformamide (DMF) at elevated temperatures. mdpi.com This reaction yields complexes with the general formula [Cu(ClBrQ)₂]. mdpi.comdntb.gov.ua

The resulting complexes are typically characterized using various analytical techniques, including infrared spectroscopy and elemental analysis, to confirm their composition and structure. mdpi.com For instance, the synthesis of [Cu(ClBrQ)₂] has been reported, yielding yellow needle-like crystals. mdpi.com

Table 1: Synthesis and Characterization of a Copper(II) Complex with 5-chloro-7-bromo-8-hydroxyquinoline

| Complex Formula | Starting Materials | Solvent | Yield (%) | Molar Mass (g·mol⁻¹) | Reference |

|---|

This table summarizes the synthesis of a representative copper(II) complex. Data compiled from Potočňák et al., 2022. mdpi.com

Beyond copper, 7-bromo-5-chloroquinolin-8-ol has been used to synthesize complexes with other transition metals, notably palladium(II). researchgate.netresearchgate.net The synthesis of palladium(II) complexes of the type NH₂(CH₃)₂[PdCl₂(ClBrQ)] and [PdCl(DMSO)(ClBrQ)] has been reported. These syntheses demonstrate the versatility of the ligand in coordinating with different d-block elements under various reaction conditions. researchgate.net

Studies on related halogenated 8-quinolinol derivatives provide insight into the potential complexation with silver(I). For example, 7-bromo-8-quinolinol (HBrQ) has been shown to form a polymeric complex, [Ag(BrQ)]n. researchgate.netresearchgate.net Given the structural similarity, it is anticipated that 7-bromo-5-chloroquinolin-8-ol would also form stable complexes with silver(I), likely exhibiting interesting structural motifs due to the coordination preferences of the Ag(I) ion. The coordination chemistry of 8-HQ derivatives extends to a wide array of metals, including zinc, nickel, cobalt, and iron, often resulting in complexes with enhanced biological activities. acs.orguky.edu

Structural Elucidation of Metal-Quinoline Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of metal complexes, providing detailed information about coordination geometries, bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

X-ray structural analysis of copper(II) complexes with 5-chloro-7-bromo-8-hydroxyquinoline, such as [Cu(ClBrQ)₂], reveals a square planar coordination geometry around the central copper atom. mdpi.comdntb.gov.ua In these complexes, two deprotonated 7-bromo-5-chloroquinolin-8-olate (ClBrQ⁻) ligands coordinate to the Cu(II) ion. Each ligand acts as a bidentate chelate, binding through its phenolate (B1203915) oxygen and quinoline nitrogen atoms. mdpi.comresearchgate.net The two ligands typically adopt a trans arrangement, minimizing steric hindrance. researchgate.net This coordination results in the formation of two five-membered chelate rings.

The coordination geometry of other transition metal complexes can vary. For example, palladium(II) complexes with this ligand also exhibit a square-planar geometry, which is characteristic of Pd(II) ions. researchgate.net In some cases, depending on the metal and the presence of other coordinating solvent molecules, different geometries like tetragonal bipyramidal or octahedral can be observed. mdpi.comresearchgate.net

Table 2: Selected Crystallographic Data for a [Cu(ClBrQ)₂] Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Coordination Geometry | Square Planar | mdpi.comdntb.gov.ua |

| Ligand Coordination | Bidentate (N, O) | mdpi.comresearchgate.net |

This table presents key crystallographic details for a copper complex of 5-chloro-7-bromo-8-hydroxyquinoline. Data from Potočňák et al., 2022. mdpi.com

The crystal packing of metal-quinoline complexes is stabilized by a network of non-covalent intermolecular interactions. researchgate.net While the [Cu(ClBrQ)₂] complex itself does not possess classical hydrogen bond donors, weak intermolecular interactions can still play a role in its crystal lattice. mdpi.com In related metal complexes of 8-hydroxyquinoline derivatives, hydrogen bonds are frequently observed, especially when solvent molecules like water or DMF are incorporated into the crystal structure. mdpi.comresearchgate.net

Mechanistic Studies of Biological Activities of 7 Bromo 5 Chloroquinolin 8 Ol Non Clinical Focus

Inhibition of Methionine Aminopeptidases (MetAPs)

7-Bromo-5-chloroquinolin-8-ol (B1266416) has been identified as a potent inhibitor of methionine aminopeptidases (MetAPs), a class of metalloproteases crucial for protein synthesis. nih.govnih.gov MetAPs function by removing the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME). This process is vital for the post-translational modification, stability, and proper localization of a large portion of the proteome. nih.govnih.gov The essential role of MetAPs in microorganisms makes them a promising target for the development of new therapeutic agents. nih.govnih.gov

Activity Against Mycobacterium tuberculosis MetAP1a and MetAP1c

Research has demonstrated that 7-Bromo-5-chloroquinolin-8-ol is a potent and selective inhibitor of two methionine aminopeptidases from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Specifically, it targets Mtb MetAP1a and Mtb MetAP1c. nih.govnih.gov The discovery of this compound as an inhibitor of these essential enzymes came through high-throughput screening efforts. nih.gov

The inhibition of these enzymes is significant because N-terminal methionine excision is a universally conserved and essential process in prokaryotes. tandfonline.comtsu.edu By targeting Mtb MetAP1a and Mtb MetAP1c, 7-Bromo-5-chloroquinolin-8-ol disrupts a fundamental process in the bacterium's life cycle. nih.gov This compound has shown potency against both replicating and aged, non-growing M. tuberculosis. nih.govtandfonline.comtsu.edu The antimycobacterial activity of this pharmacophore has been found to correlate well with its in vitro enzymatic inhibitory activity. nih.gov

Comparative Selectivity Profile Against Human MetAPs

A crucial aspect of a potential therapeutic agent is its selectivity for the target in the pathogen over the corresponding human enzymes. Studies have shown that 7-Bromo-5-chloroquinolin-8-ol exhibits higher specificity for both Mtb MetAP1s (MtbMetAP1a and MtbMetAP1c) relative to their human counterparts, HsMetAP1 and HsMetAP2. nih.govtandfonline.comtsu.edu This selectivity is a promising characteristic, suggesting a potentially favorable therapeutic window.

The structural differences between the mycobacterial and human MetAPs likely contribute to this selectivity. M. tuberculosis possesses two type I MetAPs, MtbMetAP1a and MtbMetAP1c, which share a 41% sequence identity. Both of these isoforms have less than 48% and 30% similarity to human MetAP1 and MetAP2, respectively. researchgate.net

Elucidation of the Molecular Mechanism of Enzyme Inhibition

The molecular mechanism of inhibition by 7-Bromo-5-chloroquinolin-8-ol involves its interaction with the active site of the methionine aminopeptidase (B13392206) enzyme. As a derivative of 8-hydroxyquinoline (B1678124), it is believed to exert its inhibitory effect through the chelation of the metal ions, typically Co²⁺ or Mn²⁺, that are essential for the catalytic activity of these metalloproteases. nih.govnih.gov The hydroxyl and quinoline (B57606) nitrogen atoms of the 8-hydroxyquinoline scaffold are positioned to form a bidentate complex with the active site metal ion, thereby inactivating the enzyme. nih.gov

The specific substitutions of a bromine atom at the 7-position and a chlorine atom at the 5-position on the quinoline ring are thought to enhance the binding affinity and specificity of the compound for the bacterial enzymes. smolecule.com

In Vitro Antimicrobial and Antifungal Investigations

Beyond its specific action on MetAPs, 7-Bromo-5-chloroquinolin-8-ol, as a member of the quinoline family, exhibits broader antimicrobial and antifungal activities. Derivatives of 8-hydroxyquinoline have long been recognized for their biological activities. researchgate.net

In vitro studies have demonstrated the efficacy of quinoline derivatives against a variety of microorganisms. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. jocpr.commdpi.com Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. jocpr.commdpi.com The mechanism of action in these cases is often attributed to the ability of quinoline compounds to intercalate with DNA, thereby disrupting replication and transcription processes, or to inhibit other essential enzymes.

The antimicrobial effects of 8-hydroxyquinoline and its derivatives are well-documented, with activities reported against bacteria, fungi, and protozoa. nih.govfrontiersin.org

Interactions with Viral Targets and Pathways

The potential antiviral activity of 7-Bromo-5-chloroquinolin-8-ol has also been a subject of investigation, particularly in the context of the SARS-CoV-2 virus.

Inhibition of SARS-CoV-2 Induced Cytopathic Effect in In Vitro Cellular Models

Research has indicated that 7-Bromo-5-chloroquinolin-8-ol can inhibit the cytopathic effect induced by SARS-CoV-2 in in vitro cellular models. covid19-help.org The cytopathic effect refers to the structural changes in host cells that are caused by viral invasion. researchgate.net

One study reported that the compound inhibited the SARS-CoV-2-induced cytopathic effect in Vero E6 cells with a half-maximal inhibitory concentration (IC50) of 14.69 μM. covid19-help.org The proposed mechanism for this antiviral activity includes blocking the interaction between the Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells. covid19-help.orgpreprints.org Additionally, the compound was shown to impede the exopeptidase activity of ACE2 in vitro. covid19-help.org Other lysosomotropic compounds have also been shown to block the cytopathic effect of SARS-CoV-2 by alkalizing lysosomes and preventing viral entry. nih.gov

Blocking of ACE2-Spike Protein Receptor Binding Domain Interactions In Vitro

Research has demonstrated that 7-bromo-5-chloroquinolin-8-ol can interfere with the critical interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. covid19-help.org This interaction is the initial and essential step for the virus to enter host cells. biorxiv.orgnih.govmdpi.com In vitro studies have shown that 7-bromo-5-chloroquinolin-8-ol, a derivative of clioquinol (B1669181), effectively blocks the binding between the spike protein's RBD and a recombinant form of the human ACE2 receptor. covid19-help.org This inhibitory action suggests a potential mechanism to hinder viral attachment to host cells. The compound is thought to occupy druggable pockets within the spike protein's RBD, thereby reducing its ability to bind to the ACE2 consensus sequence. frontiersin.org

The spike glycoprotein (B1211001) of SARS-CoV-2 is a primary target for developing antiviral therapies due to its crucial role in mediating viral entry. biorxiv.org Small molecules that can disrupt the spike-ACE2 interaction are considered a promising therapeutic avenue. biorxiv.org The ability of 7-bromo-5-chloroquinolin-8-ol to inhibit this interaction in vitro places it among the compounds of interest for further investigation in this area. covid19-help.orgresearchgate.net

Impeding ACE2 Exopeptidase Activity In Vitro

Beyond its ability to block viral protein binding, 7-bromo-5-chloroquinolin-8-ol has also been shown to impede the exopeptidase activity of ACE2 in vitro. covid19-help.org ACE2 is not only a receptor for SARS-CoV-2 but also a functional enzyme. As a carboxypeptidase, it plays a role in the renin-angiotensin system. The study that identified the compound's ability to block the ACE2-spike protein interaction also noted its inhibitory effect on the enzymatic function of ACE2. covid19-help.org This dual-action capability highlights the compound's potential to interfere with multiple aspects of the viral entry and cellular regulation processes.

Investigation of Anticancer Activity in Cell Lines (Mechanism of Action)

The anticancer properties of 7-bromo-5-chloroquinolin-8-ol and its derivatives have been a subject of scientific inquiry, with studies focusing on their mechanisms of action in various cancer cell lines. nih.gov

A significant mechanism through which 7-bromo-5-chloroquinolin-8-ol and related compounds exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.com Studies on similar brominated quinoline derivatives have shown they can trigger apoptosis in various cancer cell lines, including gastric and lung cancer cells. mdpi.com The process of apoptosis induction often involves the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com For instance, a brominated analog of coelenteramine was found to cause a significant increase in the activity of caspases-3, -8, and -9, indicating a crosstalk between the intrinsic and extrinsic pathways of apoptosis. mdpi.com

Furthermore, these compounds can interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. semanticscholar.orgmdpi.com For example, a novel chrysin (B1683763) analog, 8-bromo-7-methoxychrysin, was found to induce apoptosis in ovarian cancer cells by regulating the Akt/FOXO3a pathway, which in turn leads to the transcription of the pro-apoptotic protein Bim. semanticscholar.org The ability of quinoline derivatives to modulate such signaling pathways is a key aspect of their anticancer potential.

Another important mechanism of anticancer activity for quinoline derivatives is the inhibition of topoisomerase I. nih.govlookchem.com Topoisomerase I is a crucial enzyme involved in DNA replication and repair, and its inhibition can lead to DNA damage and ultimately, cell death. nih.gov Studies on highly brominated quinolines have demonstrated their ability to inhibit human topoisomerase I. nih.gov For example, 5,7-dibromo-8-hydroxyquinoline has been identified as an inhibitor of this enzyme. nih.gov The interaction of these compounds with topoisomerase I is supported by molecular dynamics studies, which have shown significant binding energies. nih.gov

Role of Metal Chelation in Biological Action

The biological activities of 8-hydroxyquinoline derivatives, including 7-bromo-5-chloroquinolin-8-ol, are often linked to their ability to chelate metal ions. researchgate.net This property plays a significant role in their antimicrobial and anticancer effects.

In microorganisms, 7-bromo-5-chloroquinolin-8-ol has been identified as a potent and selective inhibitor of methionine aminopeptidases (MetAPs) in Mycobacterium tuberculosis. nih.gov MetAPs are metalloproteases that require metal ions, such as cobalt or zinc, for their catalytic activity. researchgate.net These enzymes are essential for protein synthesis and maturation in bacteria. researchgate.netnih.gov By chelating the metal ions necessary for MetAP function, 7-bromo-5-chloroquinolin-8-ol disrupts this vital cellular process, leading to an antimycobacterial effect. nih.gov This mechanism highlights how the metal-chelating properties of the compound can be leveraged to target essential microbial enzymes.

Structure Activity Relationship Sar Studies of 7 Bromo 5 Chloroquinolin 8 Ol and Its Analogs

Influence of Halogen Substituents on Chemical Reactivity and Biological Potency

The introduction of halogen atoms into the 8-hydroxyquinoline (B1678124) skeleton significantly alters the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its chemical reactivity and biological efficacy. researchgate.netmdpi.com Halogenated derivatives often exhibit enhanced membrane permeability and improved biological activities compared to the parent compound. researchgate.net Quantitative structure-activity relationship (QSAR) studies have demonstrated that properties such as molecular mass, polarizability, topological charge, and van der Waals volume, all of which are affected by halogenation, are essential for governing the anti-MRSA activity of 8-HQ derivatives. nih.gov

The nature and position of the halogen substituents on the 8-hydroxyquinoline ring are critical determinants of biological activity. Both chlorine and bromine are electron-withdrawing groups that increase the acidity of the phenolic hydroxyl group and the quinolinium nitrogen. nih.gov However, they differ in size, electronegativity, and polarizability, leading to distinct effects on molecular interactions.

Chlorine at C5: Substitution with chlorine at the C5 position, as seen in cloxyquin (5-chloro-8-hydroxyquinoline), has been shown to confer potent antimicrobial activity. bepls.com The chlorine atom at this position enhances the lipophilicity required for interaction with biological targets. bepls.com

Bromine at C7: The introduction of a bromine atom, particularly at the C7 position, can further enhance biological potency. Studies on dihalogenated 8-HQs have shown that compounds like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and analogs with bromine exhibit high antigrowth activity against various microbes. researchgate.net

Synergistic Effects: In 7-Bromo-5-chloroquinolin-8-ol (B1266416), the presence of both chlorine at C5 and bromine at C7 likely produces a synergistic effect. The combination of these two halogens modulates the electronic properties and steric bulk of the molecule, influencing its ability to interact with biological targets. A systematic study on organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands revealed that the nature of the halogen substituent significantly influences the chemical shifts in NMR spectra, particularly at the C5 position, indicating a substantial alteration of the electronic environment. acs.org While bromine is less electronegative than chlorine, its larger size and greater polarizability can lead to different types of intermolecular interactions, such as halogen bonding.

Below is a data table comparing the physicochemical properties of related halogenated 8-hydroxyquinoline analogs.

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP | Biological Activity Highlight |

| 8-Hydroxyquinoline |  | 145.16 | 1.89 | Parent compound, moderate antimicrobial activity. researchgate.net |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) |  | 179.60 | 2.68 | Strong antibacterial activity. bepls.com |

| 7-Bromo-8-hydroxyquinoline |  | 224.06 | 2.85 | High antigrowth activity against Gram-negative bacteria. researchgate.net |

| 7-Bromo-5-chloroquinolin-8-ol |  | 258.50 | 3.60 | Potent antimicrobial agent. nih.gov |

| Clioquinol (B1669181) (5-Chloro-7-iodo-8-hydroxyquinoline) |  | 305.50 | 3.63 | Broad-spectrum antimicrobial and anticancer effects. researchgate.net |

Note: LogP values are estimates and can vary based on the calculation method.

The pattern of halogenation on the 8-hydroxyquinoline ring directly affects the molecule's electrophilicity and its capacity for hydrogen bonding, which are crucial for its mechanism of action.

Halogens act as σ-electron withdrawing and π-electron donating substituents on the benzene (B151609) ring portion of the quinoline (B57606) system. researchgate.net This dual electronic effect alters the charge distribution across the entire molecule. researchgate.net The electron-withdrawing nature of chlorine and bromine increases the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack and influencing its interactions with biological macromolecules. researchgate.net This increased electrophilicity can enhance the compound's reactivity towards target enzymes or receptors.

Furthermore, halogenation strengthens the intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen atom. researchgate.net Computational analyses have shown that this O-H···N hydrogen bond is weakest in the parent 8-HQ and becomes progressively stronger in its halogenated derivatives. researchgate.net This stabilization of the planar conformation is critical for the molecule's ability to act as a bidentate chelating agent for metal ions, a primary mechanism for its biological activity. nih.gov The specific halogenation pattern in 7-Bromo-5-chloroquinolin-8-ol, with two electron-withdrawing groups, is expected to create a strong intramolecular hydrogen bond, thereby enhancing its metal-chelating capabilities.

Effects of Positional Isomerism on Reactivity and Biological Profile

The specific placement of substituents on the quinoline ring system, known as positional isomerism, has a profound impact on the molecule's reactivity and biological activity. For hydroxyquinolines, the position of the hydroxyl group is a critical determinant of function. Among the seven possible monohydroxyquinoline isomers, only 8-hydroxyquinoline is capable of forming stable chelate complexes with divalent metal ions due to the proximity of the hydroxyl group to the ring nitrogen. nih.gov

Similarly, the positions of the halogen substituents are crucial.

C5 and C7 Positions: These positions are part of the phenol (B47542) ring of the 8-HQ scaffold and are highly susceptible to electrophilic substitution. nih.gov Placing electron-withdrawing groups like halogens at these sites directly influences the acidity of the C8-hydroxyl group and the basicity of the quinoline nitrogen, which are the key sites for metal chelation. nih.gov Substitution at the C5 and C7 positions with electron-withdrawing groups has been shown to enhance anticancer and antiviral activities. mdpi.comacs.org

Other Positions: Placing the same substituents at other positions on the quinoline ring would result in significantly different electronic and steric properties. For example, halogenation on the pyridine (B92270) ring would have a more direct impact on the basicity of the nitrogen atom but a less direct influence on the acidity of the hydroxyl group. Studies comparing antifungal activity have shown that derivatives with the hydroxyl group at position 8 are more active than those with the hydroxyl group at position 4. nih.govresearchgate.net

The specific arrangement in 7-Bromo-5-chloroquinolin-8-ol, with halogens flanking the hydroxyl group, represents an optimized pattern for modulating the electronic properties relevant to its biological function.

Contribution of the Hydroxyl Group to Biological Activity and Molecular Interactions

The hydroxyl group at the C8 position is arguably the most critical functional group for the biological activity of 8-hydroxyquinoline and its analogs. Its importance stems from several key roles:

Metal Chelation: The primary mechanism of action for many 8-HQ derivatives is their ability to act as potent bidentate chelating agents. nih.gov The C8-hydroxyl group, along with the heterocyclic nitrogen atom, forms a stable five-membered ring with various biologically important metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). This chelation can disrupt metal homeostasis in microbial or cancer cells, leading to cell death. The hydrogen of the hydroxyl group is displaced during chelation, allowing the oxygen to coordinate with the metal ion.

Hydrogen Bonding: The hydroxyl group is a key participant in both intramolecular and intermolecular hydrogen bonding. As discussed, the intramolecular O-H···N bond is crucial for maintaining the planar conformation required for chelation. researchgate.net The hydroxyl group can also act as a hydrogen bond donor in interactions with biological targets like enzymes and receptors, contributing to the binding affinity and specificity of the molecule.

Modulation of Physicochemical Properties: The presence of the phenolic hydroxyl group makes the molecule susceptible to various chemical modifications and influences its solubility and acid-base properties. nih.gov Studies have consistently shown that masking or removing the 8-hydroxyl group leads to a significant loss of biological activity, underscoring its essential role. mdpi.com For instance, SAR studies on antifungal agents derived from clioquinol confirmed that a free hydroxyl group at the 8-position is essential for activity.

Systematic Studies of Substituent Electronic and Steric Effects on Compound Properties

Systematic studies, particularly QSAR, have been employed to deconstruct the electronic and steric effects of substituents on the properties of 8-hydroxyquinoline derivatives. These studies help in the rational design of new analogs with improved potency and selectivity.

Electronic Effects: The electronic nature of substituents at the C5 and C7 positions significantly influences activity.

Electron-Withdrawing Groups (EWGs): Halogens and nitro groups are common EWGs used in 8-HQ analogs. These groups increase the acidity of the 8-OH group, which can enhance metal-binding affinity and biological activity. nih.gov It has been predicted that EWGs at the C5 or C7 positions cause a blue-shift in the emission of their metal complexes and lower the energy of both the HOMO and LUMO orbitals. scispace.com QSAR studies have shown that antiviral activity is positively influenced by increasing the electron-withdrawing properties of substituents. mdpi.com

Electron-Donating Groups (EDGs): While less common in highly potent analogs, EDGs would be expected to decrease the acidity of the 8-OH group and increase the basicity of the quinoline nitrogen.

Steric Effects: The size and shape of substituents also play a critical role.

Molecular Size and Shape: QSAR analysis of anti-MRSA agents based on the 8-HQ scaffold revealed that molecular mass, polarizability, and van der Waals volume are key descriptors governing activity. nih.gov This indicates that an optimal size and shape are required for effective binding to the biological target.

Positional Hindrance: Large or bulky substituents can sterically hinder the molecule's ability to approach and bind to its target or to chelate metal ions. For example, introducing a bulky aromatic group at the methylene (B1212753) bridge in certain 8-HQ Mannich bases was found to decrease toxicity and abrogate selectivity, likely due to steric hindrance near the chelating moiety. acs.org

The table below summarizes the key substituent effects on the properties of 8-hydroxyquinoline analogs based on systematic studies.

| Property | Substituent Effect | Consequence for 7-Bromo-5-chloroquinolin-8-ol |

| Electronic | Electron-withdrawing groups (Cl, Br) at C5/C7 increase the acidity of the 8-OH group. | Enhanced metal chelation capability and reactivity. nih.gov |

| Electronic | Halogens act as σ-withdrawing, π-donating groups. | Modulates electron density across the ring system, affecting intermolecular interactions. researchgate.net |

| Steric | Increased molecular mass and van der Waals volume. | Correlates with higher anti-MRSA activity as per QSAR models. nih.gov |

| Lipophilicity | Halogenation increases the LogP value. | Improved ability to cross biological membranes. researchgate.net |

| Conformation | EWGs strengthen the intramolecular O-H···N hydrogen bond. | Stabilizes the planar conformation necessary for metal chelation and biological activity. researchgate.net |

Emerging Research Directions and Advanced Applications of 7 Bromo 5 Chloroquinolin 8 Ol

Explorations in Materials Science and Engineering

The parent compound, 8-hydroxyquinoline (B1678124), and its derivatives are renowned for their applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors. scispace.comrroij.comnih.gov These applications stem from their ability to form stable metal complexes with excellent thermal and morphological stability, as well as desirable photoluminescent properties.

The incorporation of halogen atoms, such as bromine and chlorine in 7-Bromo-5-chloroquinolin-8-ol (B1266416), can significantly modulate the electronic and photophysical properties of the quinoline (B57606) scaffold. These modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing efficient charge-transporting and emissive materials for OLEDs. The presence of halogens can also enhance intersystem crossing, potentially leading to applications in phosphorescent OLEDs (PhOLEDs), which offer higher theoretical efficiencies.

Furthermore, the strong chelating ability of the 8-hydroxyquinoline core is fundamental to its use in fluorescent sensors for detecting metal ions. scispace.comrroij.com The specific substitution pattern of 7-Bromo-5-chloroquinolin-8-ol could lead to high selectivity and sensitivity for particular metal ions, making it a candidate for the development of advanced chemical sensors for environmental monitoring or biological imaging.

Theoretical and Experimental Studies on Corrosion Inhibition Potential

The prevention of metal corrosion is a critical challenge in numerous industries. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. Derivatives of 8-hydroxyquinoline have been investigated for their potential to protect various metals and alloys in acidic environments. mdpi.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes corrosive processes.

Theoretical and experimental studies on compounds structurally related to 7-Bromo-5-chloroquinolin-8-ol have demonstrated significant corrosion inhibition efficiency. For instance, 5-(chloromethyl)-8-quinolinol hydrochloride has been shown to act as a mixed-type inhibitor for XC38 steel in a 1 M HCl medium, achieving an inhibition efficiency of up to 97% at a concentration of 10⁻³ M. researchgate.net The mechanism involves the formation of a protective film on the metallic surface, with the adsorption process following the Langmuir isotherm model. researchgate.net Similarly, novel quinoxaline (B1680401) derivatives bearing an 8-hydroxyquinoline moiety have shown excellent performance, with inhibition rates as high as 96%. mdpi.com

The presence of bromine and chlorine atoms in 7-Bromo-5-chloroquinolin-8-ol, in addition to the nitrogen and oxygen atoms, is expected to enhance its adsorption onto metal surfaces through the availability of more lone pair electrons. This would suggest a strong potential for this compound as a highly effective corrosion inhibitor.

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 5-(chloromethyl)-8-quinolinol hydrochloride | XC38 Steel | 1 M HCl | 10⁻³ M | 97 | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | 5 × 10⁻³ M | 96 | mdpi.com |

| 1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2) | Mild Steel | 1 M HCl | 5 × 10⁻³ M | >90 (inferred) | mdpi.com |

Utility as a Key Chemical Building Block in Diverse Organic Synthesis

The 7-Bromo-5-chloroquinolin-8-ol molecule serves as a versatile platform for the synthesis of more complex organic structures. The halogen substituents at the 5 and 7 positions of the quinoline ring are reactive sites that can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties, thereby enabling the creation of diverse molecular libraries. rroij.com

The 8-hydroxy group and the quinoline nitrogen also offer sites for further chemical modification. For example, the hydroxyl group can be alkylated or acylated, while the nitrogen atom can be quaternized. This synthetic flexibility makes 7-Bromo-5-chloroquinolin-8-ol a valuable intermediate for constructing novel compounds with tailored properties for applications in medicine, materials science, and agriculture. scispace.comrroij.com Research has demonstrated the synthesis of various derivatives starting from halogenated 8-hydroxyquinolines, such as the preparation of 5-amino-7-bromoquinolin-8-yl sulfonates and triazole-containing 8-hydroxyquinoline hybrids. nih.gov

Future Perspectives in Pre-Clinical Drug Discovery and Development

The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, antifungal, anticancer, and neuroprotective activities. scispace.comnih.gov The introduction of halogen atoms can significantly enhance the biological activity of parent compounds by altering their lipophilicity, electronic distribution, and metabolic stability.

Derivatives closely related to 7-Bromo-5-chloroquinolin-8-ol have shown promising results in pre-clinical studies. For example, Cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC₉₀ values of 0.25 µg/ml. nih.gov This suggests that its mechanism of action may differ from existing antituberculosis drugs. nih.gov Furthermore, other 7-chloroquinoline (B30040) derivatives have been synthesized and evaluated for their antimalarial and anticancer properties. semanticscholar.org Studies on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides have also confirmed their antibiotic potency. researchgate.net

These findings underscore the potential of 7-Bromo-5-chloroquinolin-8-ol as a lead structure for the development of new therapeutic agents. Its dual halogenation pattern may offer unique advantages in terms of biological activity and pharmacokinetic properties, making it a compelling candidate for further investigation in drug discovery programs targeting infectious diseases, cancer, and other conditions.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | MIC range: 0.062 to 0.25 µg/ml against M. tuberculosis. MIC₉₀: 0.25 µg/ml. | nih.gov |

| Synthesized 7-chloroquinoline derivatives | Antimalarial, Anticancer | Several derivatives showed high antimalarial activity (IC₅₀ < 50 μM). Two compounds showed high activity against MCF-7, HCT-116, and HeLa cancer cell lines. | semanticscholar.org |

| 7-bromoquinoline-5,8-dione aryl sulfonamides | Antimicrobial | Confirmed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against bacterial and fungal strains. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.